(5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a piperazine moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common approach is the condensation of 4-(furan-2-ylcarbonyl)piperazine with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thioxo group can be reduced to a thiol group under specific conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thioxo group may produce thiol derivatives.
Scientific Research Applications
(5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: A related compound used in the synthesis of various organic molecules.
Uniqueness
What sets (5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H17N3O3S2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17N3O3S2/c1-2-18-14(20)12(23-15(18)22)10-16-5-7-17(8-6-16)13(19)11-4-3-9-21-11/h3-4,9-10H,2,5-8H2,1H3/b12-10- |
InChI Key |
YIKUDIZSJCRKNV-BENRWUELSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/N2CCN(CC2)C(=O)C3=CC=CO3)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CN2CCN(CC2)C(=O)C3=CC=CO3)SC1=S |
Origin of Product |
United States |
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